

Comprehensive Pharmacokinetic Profile of Cetrorelix

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cetrorelix Acetate

CAS No.: 145672-81-7

Cat. No.: S523236

[Get Quote](#)

Cetrorelix is a synthetic decapeptide and competitive GnRH antagonist. Its pharmacokinetics are characterized by rapid absorption and a dose-dependent half-life, best described by a two-compartment model [1] [2] [3].

| Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg daily) |
|---|-----------------------|-----------------------|--|
| Time to C _{max} (t _{max})* | 1.0 hour (0.5 - 1.5) | 1.5 hours (0.5 - 2.0) | 1.0 hour (0.5 - 2.0) |
| Maximum Concentration (C _{max}) | 4.97 ng/mL [3] | 28.5 ng/mL [3] | 6.42 ng/mL (C _{ss} , max) [3] |
| Terminal Half-Life (t _{1/2})* | 5.0 hours [3] | 62.8 hours [3] | 20.6 hours [3] |
| Area Under Curve (AUC) | 31.4 ng·h/mL [3] | 536 ng·h/mL [3] | 44.5 ng·h/mL (AUC _T) [3] |
| Absolute Bioavailability | ~85% [4] [3] [5] | ~85% [4] [3] [5] | - |

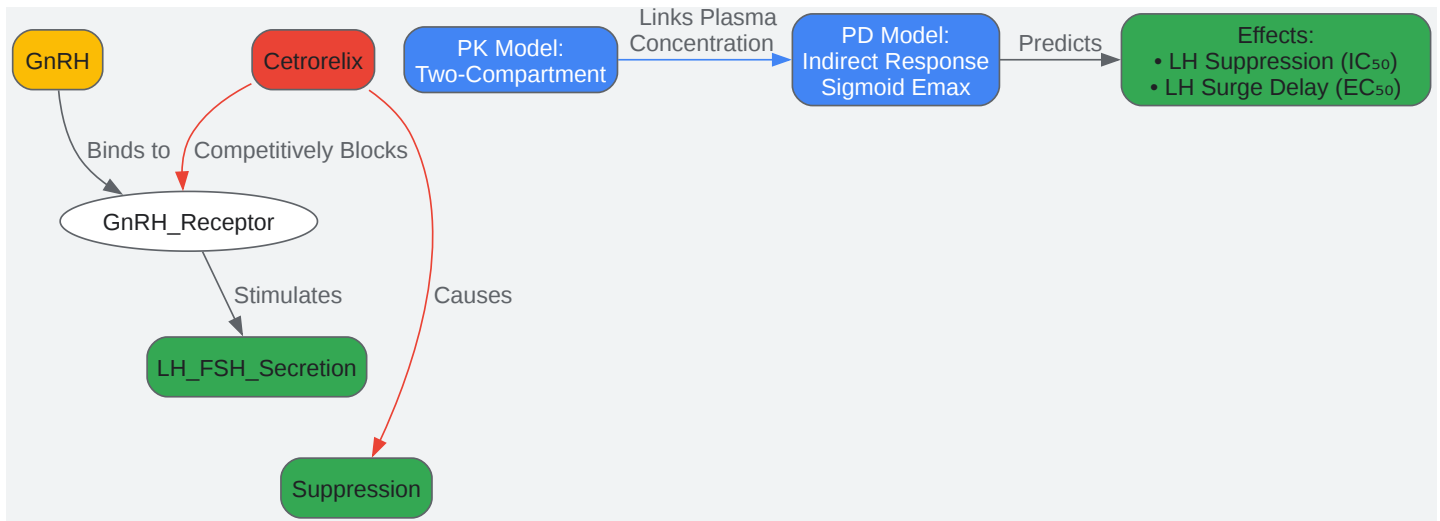
| Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg daily) |
|--|---|---|-------------------------------|
| Volume of Distribution (V _z) | - | ~1.16 L/kg [3] | - |
| Plasma Protein Binding | ~86% [3] [5] | ~86% [3] [5] | - |
| Primary Excretion Route | Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] | Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] | - |

Note: t_{max} data presented as median (range); t_{1/2} after multiple doses shows significant inter-individual variation (4.1 - 179.3 hours) [3].

Mechanism of Action and Pharmacodynamics

Cetrorelix acts as a **competitive antagonist** at the GnRH receptors in the anterior pituitary. This results in a rapid, dose-dependent suppression of gonadotropin secretion, specifically Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH), without the initial "flare-up" effect associated with GnRH agonists [6] [3] [5].

The diagram below illustrates this pharmacodynamic pathway and the relevant PK/PD modeling approach.



[Click to download full resolution via product page](#)

Key pharmacodynamic parameters from clinical studies include:

- **IC₅₀ for LH Suppression:** Ranges from **0.73 ng/mL** to **3.6 ng/mL** [1] [2].
- **EC₅₀ for LH Surge Delay:** Estimated at **1.6 ng/mL** for single doses and **1.42 ng/mL** for multiple doses [1] [2].

Clinical Dosing, Regimens, and Novel Delivery Systems

Standard Subcutaneous Administration

Two main regimens are used for controlled ovarian stimulation [4] [3]:

- **Multiple-Dose Regimen:** **0.25 mg** administered subcutaneously once daily, starting on day 5 or 6 of ovarian stimulation and continued until the day of hCG trigger.
- **Single-Dose Regimen:** A single **3 mg** dose administered subcutaneously on stimulation day 7 (range 5-9). If hCG is not given within 4 days, supplemental daily 0.25 mg doses should be initiated.

Innovative Formulations in Research

Recent research explores intranasal delivery to enhance brain targeting and minimize systemic exposure.

- **Lipid Liquid Crystal Nanoparticles (LLCNs):** A 2025 study formulated cetorelix in LLCNs for intranasal delivery [7]. The formulation showed a particle diameter of ~205 nm, a biphasic release profile (initial 30% burst release followed by sustained release), and promising pharmacokinetic results in rats [7].
- **Key Findings:** Compared to subcutaneous injection, the LLCN intranasal formulation achieved a significantly **lower systemic C_{max} (93.1 vs 4983.3 ng/mL)** while maintaining a **comparable C_{max} in brain tissue (238 vs 218 ng/mL)**, demonstrating successful brain targeting with reduced systemic exposure [7].

Experimental Protocols for PK/PD Analysis

For researchers designing studies, here are methodologies from key publications.

1. Clinical PK/PD Modeling in Women [1]

- **Study Design:** Placebo-controlled, single subcutaneous doses (1, 3, and 5 mg) administered on day 8 of the menstrual cycle in healthy premenopausal women.
- **PK Sampling & Modeling:** Serial blood samples for cetorelix concentration. Data fitted to a **two-compartment model** with first-order absorption and elimination.
- **PD Sampling & Modeling:** Frequent measurements of serum LH and FSH. An **indirect response sigmoid E_{max} model** was used to link cetorelix concentrations to the suppression of LH and the delay of the LH surge.

2. Comparative PK After Single & Multiple Doses [2]

- **Dosing:** Subcutaneous doses (0.25, 0.5, or 1 mg) as a single dose on cycle day 3, or as multiple once-daily doses from day 3 to 16.
- **PK Analysis:** A **two-compartment model** was used to estimate parameters. The half-life was longer after multiple doses (54.5 hours) than after a single dose (9.2 hours), suggesting time-dependent pharmacokinetics.
- **PD Modeling:** An **indirect-response E_{max} model** was used, with LH surge delay linked to plasma concentrations via a hypothetical effect compartment.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. and pharmacodynamic modeling of Pharmacokinetic , an... cetorelix [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetic/Pharmacodynamic Modeling of... [ovid.com]
3. Cetrotide: Package Insert / Prescribing Information [drugs.com]
4. Monograph for Professionals - Drugs.com Cetorelix [drugs.com]
5. Hormone | Cetorelix acetate Protein | THE BioTek Cetorelix [thebiotek.com]
6. Cetrotide®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]
7. Intranasal Delivery of Cetorelix Via Lipid Liquid Crystal Nanoparticles... [link.springer.com]

To cite this document: Smolecule. [Comprehensive Pharmacokinetic Profile of Cetorelix]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523236#cetorelix-pharmacokinetics-half-life>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com